molecular formula C17H21NO2S B187968 4-tert-Butyl-N-p-tolyl-benzenesulfonamide CAS No. 448195-99-1

4-tert-Butyl-N-p-tolyl-benzenesulfonamide

Cat. No. B187968
M. Wt: 303.4 g/mol
InChI Key: BSRWGIGDRFNTCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-Butyl-N-p-tolyl-benzenesulfonamide, also known as TBS, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. TBS is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 345.47 g/mol. In

Mechanism Of Action

The mechanism of action of 4-tert-Butyl-N-p-tolyl-benzenesulfonamide is not fully understood, but it is believed to act as a sulfonamide group donor in various reactions. 4-tert-Butyl-N-p-tolyl-benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body. This inhibition may be due to the ability of 4-tert-Butyl-N-p-tolyl-benzenesulfonamide to bind to the active site of carbonic anhydrase and prevent the binding of its natural substrate.

Biochemical And Physiological Effects

4-tert-Butyl-N-p-tolyl-benzenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of carbonic anhydrase, 4-tert-Butyl-N-p-tolyl-benzenesulfonamide has been shown to inhibit the activity of other enzymes, including acetylcholinesterase and xanthine oxidase. 4-tert-Butyl-N-p-tolyl-benzenesulfonamide has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.

Advantages And Limitations For Lab Experiments

One of the primary advantages of 4-tert-Butyl-N-p-tolyl-benzenesulfonamide is its high purity level and reliability in synthesis. 4-tert-Butyl-N-p-tolyl-benzenesulfonamide is also relatively stable and can be stored for long periods of time without degradation. However, 4-tert-Butyl-N-p-tolyl-benzenesulfonamide has some limitations for lab experiments. For example, 4-tert-Butyl-N-p-tolyl-benzenesulfonamide has limited solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 4-tert-Butyl-N-p-tolyl-benzenesulfonamide has a relatively low melting point, which can make it difficult to handle at high temperatures.

Future Directions

There are many potential future directions for research on 4-tert-Butyl-N-p-tolyl-benzenesulfonamide. One area of interest is the development of new synthetic methods for 4-tert-Butyl-N-p-tolyl-benzenesulfonamide and related compounds. Additionally, further research is needed to fully understand the mechanism of action of 4-tert-Butyl-N-p-tolyl-benzenesulfonamide and its potential applications in various fields, including catalysis, materials science, and medicine. Finally, more research is needed to explore the potential side effects and toxicity of 4-tert-Butyl-N-p-tolyl-benzenesulfonamide, as well as its potential interactions with other compounds.

Scientific Research Applications

4-tert-Butyl-N-p-tolyl-benzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the primary applications of 4-tert-Butyl-N-p-tolyl-benzenesulfonamide is as a sulfonamide group donor in the synthesis of various compounds. 4-tert-Butyl-N-p-tolyl-benzenesulfonamide has also been used as a reagent for the synthesis of sulfonamides, which are important intermediates in the pharmaceutical industry. Additionally, 4-tert-Butyl-N-p-tolyl-benzenesulfonamide has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and materials science.

properties

CAS RN

448195-99-1

Product Name

4-tert-Butyl-N-p-tolyl-benzenesulfonamide

Molecular Formula

C17H21NO2S

Molecular Weight

303.4 g/mol

IUPAC Name

4-tert-butyl-N-(4-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C17H21NO2S/c1-13-5-9-15(10-6-13)18-21(19,20)16-11-7-14(8-12-16)17(2,3)4/h5-12,18H,1-4H3

InChI Key

BSRWGIGDRFNTCQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

prepared by reaction of p-toluidine with 4-tert-butyl-benzenesulfonyl chloride
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